![molecular formula C8H7F2NO2 B1314724 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole CAS No. 531508-46-0](/img/structure/B1314724.png)
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole
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Overview
Description
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 . It is also known by its IUPAC name (2,2-difluoro-1,3-benzodioxol-4-yl)methanamine . It is typically stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of 2,2-Difluoro-1,3-benzodioxol-4-aldehyde, a related compound, can be achieved through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material . The total yield was reported to be 62.3% based on 4-methyl-2,2-dichloro-1,3-benzodioxole under optimized reaction conditions .Molecular Structure Analysis
The InChI code for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is 1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2 . The SMILES string representation is O1C(F)(F)Oc2cccc(c12)CN .Chemical Reactions Analysis
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is used to prepare functionalized 2,2-Difluoro-1,3-benzodioxoles by reactions of 4-lithiated intermediate with carbon electrophiles and nitrogen nucleophiles .Physical And Chemical Properties Analysis
4-Aminomethyl-2,2-difluoro-1,3-benzodioxole has a molecular weight of 187.15 g/mol . It is an oil at room temperature . .Scientific Research Applications
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes have been utilized to degrade various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen, leading to the generation of various by-products. The degradation pathways and the biotoxicity of these by-products have been extensively studied, providing insights into the environmental impact of pharmaceutical contaminants and their treatment via AOP systems (Qutob et al., 2022).
Stability and Degradation of Pharmaceuticals
The stability and degradation pathways of nitisinone, a medical treatment for hereditary metabolic diseases, were explored using liquid chromatography and mass spectrometry. This study highlighted the importance of understanding the chemical stability of pharmaceuticals under various conditions to better assess their safety and efficacy (Barchańska et al., 2019).
Synthesis and Applications of Amino-1,2,4-Triazoles
Amino-1,2,4-triazoles serve as a raw material in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, and other fields. This review summarizes the production and use of these compounds, indicating their versatility in creating a range of products with significant applications (Nazarov et al., 2021).
Mechanism of Action
While the specific mechanism of action for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is not mentioned in the search results, a study on the biodegradation and defluorination of 2,2-fluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 suggests that the defluorination of DFBD-containing compounds in the environment may be possible .
Safety and Hazards
The safety information for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to not get the compound in eyes, on skin, or on clothing, and to not breathe its mist/vapors/spray .
properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUWIFLVQKZUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471667 |
Source
|
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
531508-46-0 |
Source
|
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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